molecular formula C14H15NO2 B2995149 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 131251-73-5

5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline

Cat. No.: B2995149
CAS No.: 131251-73-5
M. Wt: 229.279
InChI Key: YQASFYJBVKSAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is a synthetically tailored quinoline derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This compound features a cyclopentaquinoline core, a structure of high interest in the development of bioactive molecules, particularly for the central nervous system. The 5,8-dimethoxy substituents are key modulators of the compound's electronic properties and binding interactions with biological targets, and can be further functionalized or deprotected for the synthesis of quinone derivatives . The cyclopenta[b]quinoline structure is recognized as a multifunctional pharmacophore. Research on closely related analogues has demonstrated significant potential as multi-target-directed ligands for complex neurodegenerative diseases. Specifically, such compounds have exhibited potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymatic targets in the management of Alzheimer's disease . Some dihydrocyclopenta[b]quinoline hybrids have shown IC50 values in the low nanomolar range, superior to the first-generation drug tacrine, and also function as inhibitors of amyloid-beta (Aβ) aggregation, a primary pathological hallmark of Alzheimer's . The core structure is therefore a promising starting point for developing novel therapeutic agents addressing multiple etiological pathways simultaneously. This compound is supplied for research applications only and is strictly intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can employ this chemical as a key intermediate in organic synthesis, a building block for creating larger polyaza cavities , or a precursor for generating compound libraries for high-throughput screening in various fields, including medicinal chemistry and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-12-6-7-13(17-2)14-10(12)8-9-4-3-5-11(9)15-14/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQASFYJBVKSAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C3CCCC3=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326032
Record name 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666217
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

131251-73-5
Record name 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves multiple steps starting from simpler organic compounds. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Biltz synthesis, which uses ortho-nitrobenzaldehyde as a starting material, followed by reduction and cyclization steps.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, which are important in various industrial applications.

  • Reduction: Dihydroquinoline derivatives, which have potential biological activity.

  • Substitution: Halogenated quinolines, which can be further modified for various uses.

Scientific Research Applications

5,8-Dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is being studied for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

5,8-Dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is similar to other quinoline derivatives, such as quinine, quinidine, and chloroquine. its unique structural features, including the presence of methoxy groups, contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other quinolines may not be as effective.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of cyclopenta[b]quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline with key analogs:

Compound Substituents Biological Activity Key Data
This compound 5,8-OCH₃ Photoproduct with potential CNS activity Melting point: 104–105°C
Compound 3b () 5,6-Dichloronicotinic acid linker Acetylcholinesterase (AChE) inhibition IC₅₀: 0.052 µM (AChE); 25.7–92.8% Aβ inhibition
4-Methylthio-3-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[c]quinoline (6h) 4-SCH₃, 4-OCH₃-phenyl Structural analog for drug design Lipophilicity (logP): ~3.5
Substituted F16BPase inhibitors () Variable amine groups Fructose-1,6-bisphosphatase inhibition Reduced EGFR kinase activity (IC₅₀ >10 µM)

Physicochemical Properties

  • Lipophilicity: Methoxy substituents increase hydrophilicity compared to methylthio or halogenated analogs. For example, 4-methylthio-3-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[c]quinoline (6h) has a logP of ~3.5, whereas 5,8-dimethoxy derivatives are expected to have lower logP values .
  • Synthetic Accessibility: The photocyclization route for 5,8-dimethoxy derivatives is regioselective but yields lower quantities (8% in one study ) compared to acid-catalyzed domino cyclizations used for 3-arylcyclopenta[c]quinolines .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Methoxy groups at the 5- and 8-positions enhance aromatic stacking interactions but may reduce enzyme-binding affinity compared to charged or halogenated substituents .
  • Hybridization with dichloronicotinic acid () significantly boosts AChE inhibition, suggesting that linker chemistry and auxiliary pharmacophores are critical for multifunctional activity .

Therapeutic Potential: The 5,8-dimethoxy derivative’s CNS-penetrant properties make it a candidate for neurodegenerative disease modification, while dichloronicotinic acid hybrids are prioritized for dual AChE/BChE inhibition . F16BPase inhibitors derived from cyclopentaquinoline scaffolds demonstrate the versatility of this core in targeting metabolic disorders .

Limitations and Future Directions: Limited bioavailability data exist for this compound. Comparative pharmacokinetic studies with analogs are needed. Computational modeling (e.g., molecular docking) could elucidate substituent effects on target engagement .

Biological Activity

5,8-Dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Starting Materials : The synthesis begins with readily available anilines or related compounds.
  • Reagents and Conditions : Common reagents might include methanol, various acids for catalysis, and possibly reducing agents to facilitate the formation of the cyclopentane structure.
  • Yield and Purity : Optimization of reaction conditions is crucial for achieving high yields and purity levels.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-468)
  • Lung Cancer (A549)

The compound has been shown to inhibit cell proliferation and induce apoptosis in these cancer cells through mechanisms involving the modulation of signaling pathways such as NF-kB and PI3K/Akt.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several pathogens:

  • Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Strains : Exhibits antifungal activity against Candida albicans.

These activities suggest potential applications in treating infections and as a lead compound for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Arrest : Induces cell cycle arrest at specific phases, leading to decreased proliferation.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on MDA-MB-468 cells. The results indicated:

ParameterControl GroupTreatment Group
Cell Viability (%)10030
Apoptosis Rate (%)540
IC50 (µM)N/A12

This study highlights the compound's potential as a therapeutic agent in breast cancer treatment.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against Staphylococcus aureus:

Test OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Candida albicans20 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Q & A

What are the key synthetic challenges in preparing 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline, and how can reaction conditions be optimized?

Basic Research Focus : Synthesis protocol development.
Methodological Answer :
The synthesis typically involves cyclization of anthranilic acid derivatives with cyclopentanone in POCl₃, followed by functionalization (e.g., methoxylation) and coupling with diamines or acids . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., over-chlorination). Optimization strategies:

  • Temperature Control : Reflux conditions in POCl₃ ensure complete cyclization without decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate stability during methoxylation .
  • Catalysis : Acidic or Lewis catalysts (e.g., NaI in phenol) enhance coupling efficiency with alkyldiamines .

How can structural contradictions arise in NMR data for cyclopenta[b]quinoline derivatives, and what analytical strategies resolve them?

Advanced Research Focus : Data validation and structural elucidation.
Methodological Answer :
Contradictions often stem from tautomerism, steric hindrance, or impurities. For 5,8-dimethoxy derivatives:

  • Tautomeric Equilibria : Use variable-temperature ¹H-NMR to detect dynamic proton exchange in the dihydroquinoline ring .
  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in the cyclopentane and quinoline moieties .
  • HRMS Validation : Confirm molecular ion ([M+H]⁺) and isotopic patterns to rule out halogenated impurities .

What in vitro models are suitable for evaluating the neuroprotective activity of this compound hybrids?

Advanced Research Focus : Biological evaluation and mechanistic studies.
Methodological Answer :
Hybrids with dichlorobenzoic acid or nicotinic acid moieties are tested for multifunctional activity (e.g., antioxidant, anti-apoptotic):

  • Oxidative Stress Models : SH-SY5Y neurons treated with H₂O₂ or rotenone to assay ROS scavenging via DCFH-DA fluorescence .
  • Kinase Inhibition Assays : Measure inhibition of GSK-3β or CDK5 using ATP-Glo™ kits to assess neuroprotective pathways .
  • Dose-Response Profiling : EC₅₀ values are determined via MTT assays, with controls for mitochondrial toxicity .

How do substituent variations on the cyclopenta[b]quinoline core influence physicochemical properties?

Basic Research Focus : Structure-property relationships.
Methodological Answer :

  • Methoxy Positioning : 5,8-Dimethoxy groups enhance solubility in polar solvents (logP reduction by ~0.5 units) compared to non-substituted analogs .
  • Dihydro vs. Aromatic Rings : The saturated cyclopentane ring increases conformational flexibility, improving membrane permeability (PAMPA assay data) .
  • Hybrid Linkers : Alkyl chains (n=2–9) between the quinoline and acid moieties modulate logD and bioavailability .

What computational methods predict the binding affinity of this compound derivatives to kinase targets?

Advanced Research Focus : Computational chemistry and drug design.
Methodological Answer :

  • Docking Studies (AutoDock Vina) : Use crystal structures of GSK-3β (PDB: 1H8F) to map interactions with the quinoline core and dichlorobenzoic acid .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen bond persistence .
  • QSAR Models : Correlate substituent length (n=2–9) with IC₅₀ values using partial least squares regression .

How can synthetic byproducts in Friedländer condensation be minimized during quinoline formation?

Basic Research Focus : Reaction mechanism and impurity control.
Methodological Answer :
Byproducts like uncyclized intermediates or over-oxidized quinones arise from:

  • Incomplete Cyclization : Monitor via TLC (hexane:EtOAc 3:1) and extend reaction time to >8 hrs .
  • Oxidative Byproducts : Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) during methoxylation .
  • Workup Protocols : Liquid-liquid extraction (chloroform/water) removes polar impurities; silica gel chromatography isolates the dihydroquinoline fraction .

What strategies validate the purity of this compound in absence of reference standards?

Advanced Research Focus : Analytical chemistry and quality control.
Methodological Answer :

  • HPLC-UV/HRMS : Use a C18 column (MeCN:H₂O gradient) with UV detection at 254 nm; HRMS confirms [M+H]⁺ with <2 ppm error .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .
  • DSC/TGA : Melting point consistency (235–240°C) and thermal decomposition profiles rule out solvates .

How do steric effects influence the reactivity of the cyclopenta[b]quinoline scaffold in nucleophilic substitutions?

Advanced Research Focus : Reaction kinetics and steric hindrance.
Methodological Answer :

  • Steric Maps (Molecular Modeling) : Calculate Connolly surfaces to identify hindered sites (e.g., C2 of quinoline) .
  • Kinetic Studies : Compare reaction rates of methyl vs. tert-butyl esters at C3; bulky groups reduce SN2 efficiency by >50% .
  • Leaving Group Optimization : Mesylates outperform bromides in dichlorobenzoic acid coupling due to lower steric demand .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.